Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Overview
Description
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a benzoate core. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also improves the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate core can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Substitution Reactions: Substituted benzoates.
Hydrolysis: 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
Deprotection: 4-(aminomethyl)benzoic acid.
Scientific Research Applications
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is widely used in scientific research, particularly in the fields of:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Biochemistry: For the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its ability to act as a precursor for various functional groups. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(aminomethyl)benzoate: Lacks the tert-butoxycarbonyl protecting group.
4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)phenylacetate: Contains a phenylacetate core instead of a benzoate core.
Uniqueness
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to the presence of both an ester group and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13(17)12-8-6-11(7-9-12)10-16-14(18)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBYJFBKZGWAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649704 | |
Record name | Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157311-42-7 | |
Record name | Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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